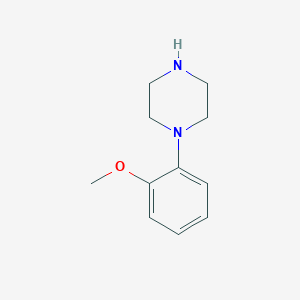

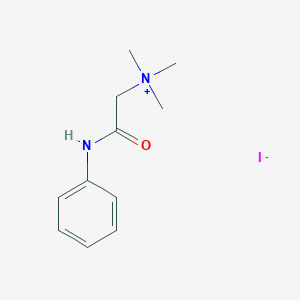

![molecular formula C10H13NO3S2 B120386 N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide CAS No. 147086-83-7](/img/structure/B120386.png)

N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

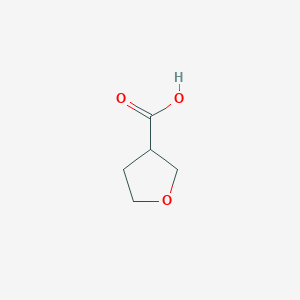

N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide is a useful research compound. Its molecular formula is C10H13NO3S2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization Reactions

The compound is involved in cyclization reactions of nitriles, exploring the synthesis pathways of structurally related thieno[2,3-b]pyridines through interactions of 2-thienylidene derivatives with methylene active nitriles, contributing to the field of heterocyclic chemistry (Matrosova et al., 1991).

Kinetic Resolution and Synthesis Methods

It plays a role in the kinetic resolution of dorzolamide intermediates, showcasing the versatility of enzymatic processes in obtaining stereoisomers of related compounds for potential therapeutic use, demonstrating the importance of stereochemistry in drug design (Turcu et al., 2009).

Enantiomeric Separation

Research on enantiomeric separation using supercritical fluid chromatography (SFC) and various chiral stationary phases highlights the compound's role in studying chiral recognition mechanisms, important for the development of enantioselective drug formulations (Toribio et al., 2011).

Analytical Method Development

Studies on the development of practical high-performance liquid chromatography (HPLC) methods for the analysis and quality assessment of related compounds underscore the importance of analytical chemistry in ensuring the purity and efficacy of pharmaceutical agents (Dovletoglou et al., 1995).

Mechanism of Action

Target of Action

The primary target of this compound is carbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and facilitating fluid secretion .

Mode of Action

The compound acts as a carbonic anhydrase inhibitor . By binding to the active site of the enzyme, it prevents the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in intraocular pressure .

Biochemical Pathways

The inhibition of carbonic anhydrase affects the bicarbonate buffering system , which is essential for maintaining pH balance in the body. It also impacts the production of aqueous humor, a fluid in the eye. The reduced production and secretion of this fluid lead to a decrease in intraocular pressure .

Pharmacokinetics

They are primarily excreted in the urine .

Result of Action

The primary result of the compound’s action is a reduction in intraocular pressure . This makes it potentially useful in the treatment of conditions like glaucoma, where elevated intraocular pressure can lead to damage to the optic nerve and vision loss .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, pH levels can impact the compound’s ability to bind to carbonic anhydrase. Additionally, factors like temperature and the presence of other substances can affect the compound’s stability .

properties

IUPAC Name |

N-(6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S2/c1-6-5-9(11-7(2)12)8-3-4-15-10(8)16(6,13)14/h3-4,6,9H,5H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXLCNFSFHSWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(S1(=O)=O)SC=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694057 |

Source

|

| Record name | N-(6-Methyl-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147086-83-7 |

Source

|

| Record name | N-(6-Methyl-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

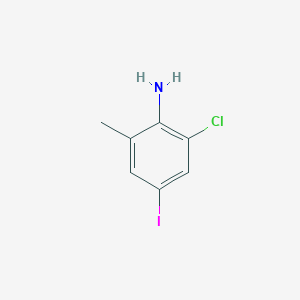

![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)

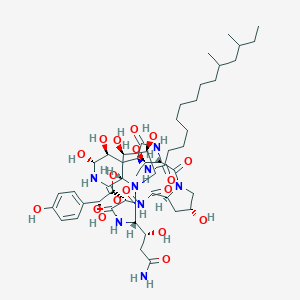

![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)

![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)